![molecular formula C10H14N2O2 B048293 4-(Boc-amino)pyridine CAS No. 98400-69-2](/img/structure/B48293.png)
4-(Boc-amino)pyridine
Overview
Description
4-(Boc-amino)pyridine is a protected derivative of the amino acid Pyridine . Pyridine is a heterocyclic compound that is commonly found in biological specimens (such as human red blood cells), and is used as a starting reagent and intermediate in the chemical and pharmaceutical industries .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been achieved via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular modeling of 4-(Boc-amino)pyridine was carried out using B3LYP, CAMB3LYP, and PBE1PBE levels of density functional theory (DFT) . The vibrational frequencies of the molecule in the ground state were computed by using these methods with the 6-31G + (d, p) basis set .Chemical Reactions Analysis
Gauge-independent atomic orbital (GIAO) 1H and 13C nuclear magnetic resonance (NMR) chemical shift values of the 4-(Boc-amino)pyridine were calculated by using the DFT/B3LYP with 6-31G + (d, p) basis set .Physical And Chemical Properties Analysis
4-(Boc-amino)pyridine is a white to light brown solid . It has a molecular weight of 194.23 and a melting point of 145-149 °C . The density is predicted to be 1.131±0.06 g/cm3 .Scientific Research Applications
Chemical and Pharmaceutical Intermediate
“4-(Boc-amino)pyridine” is a protected derivative of the amino acid Pyridine . It is commonly used as a starting reagent and intermediate in the chemical and pharmaceutical industries .
Nonlinear Optical (NLO) Materials
The molecule has been evaluated for its nonlinear optical (NLO) properties . The dipole moment (μ) and first hyperpolarizability (β) values of the title complex indicate that the molecule could be a good candidate as an NLO material .
Optoelectronic Applications
Due to their abilities to manipulate photonic signals, organic molecules like “4-(Boc-amino)pyridine” play an important role in optoelectronic applications . These applications include optical communication, optical computing, optical switching, optical modulation, and optical logic .
Treatment of Neurological Disorders
Aminopyridines, such as “4-(Boc-amino)pyridine”, have been used in the treatment of cerebellar and ocular motor disorders, multiple sclerosis, and Lambert–Eaton myasthenic syndrome .
Antiviral, Antimicrobial, and Cytotoxic Activities
3,4-Diaminopyridine and its derivatives, which could potentially include “4-(Boc-amino)pyridine”, possess antiviral, antimicrobial, and cytotoxic activities .
Molecular Building Blocks of NLO Materials
The use of aminopyridine nitro derivatives, such as “4-(Boc-amino)pyridine”, has been reported as molecular building blocks of NLO materials .
Safety and Hazards
Future Directions
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
Mechanism of Action
Target of Action
4-(Boc-amino)pyridine is a protected derivative of the amino acid Pyridine . It is commonly used as a starting reagent and intermediate in the chemical and pharmaceutical industries . The primary target of 4-(Boc-amino)pyridine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of 4-(Boc-amino)pyridine involves its interaction with the SM cross-coupling reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by 4-(Boc-amino)pyridine is the SM cross-coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
It is known that the compound is stable and can be stored at room temperature .
Result of Action
The result of the action of 4-(Boc-amino)pyridine is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This reaction is a key step in many synthetic procedures in the chemical and pharmaceutical industries .
Action Environment
The action of 4-(Boc-amino)pyridine is influenced by environmental factors such as temperature and the presence of other reagents. For example, the SM cross-coupling reaction, in which 4-(Boc-amino)pyridine participates, requires mild reaction conditions . Additionally, the compound is stable and can be stored at room temperature , indicating its good stability under normal environmental conditions.
properties
IUPAC Name |
tert-butyl N-pyridin-4-ylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8/h4-7H,1-3H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZYCRFOGWMEES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433755 | |
Record name | 4-(Boc-amino)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Boc-amino)pyridine | |
CAS RN |
98400-69-2 | |
Record name | 4-(Boc-amino)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Boc-amino)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-(Boc-amino)pyridine interesting for building coordination polymers?
A1: 4-(Boc-amino)pyridine is a versatile ligand for constructing coordination polymers due to its ability to coordinate to metal ions through both the pyridine nitrogen and the carbonyl oxygen of the Boc group. This can lead to diverse structural motifs and interesting material properties. For example, in the study by [], researchers reacted 4-(Boc-amino)pyridine with nickel thiocyanate (Ni(NCS)2) to create a novel coordination polymer.
Q2: What is significant about the coordination polymer formed with nickel thiocyanate and 4-(Boc-amino)pyridine in the study?
A2: The resulting coordination polymer, Ni(NCS)2(4-(Boc-amino)pyridine)2·MeCN (1-MeCN), exhibits several intriguing properties []. Firstly, it demonstrates reversible solvent removal. The acetonitrile (MeCN) molecules trapped within the structure's channels can be removed, leading to the formation of the ansolvate form (1). Remarkably, this process is topotactic, meaning the structural framework remains intact, and the original structure can be recovered upon reintroducing the solvent. This reversible solvent behavior suggests potential applications in areas like gas storage or sensing.
Q3: How does the structure of the nickel thiocyanate and 4-(Boc-amino)pyridine coordination polymer influence its magnetic properties?
A3: The crystal structure of 1-MeCN reveals chains of Ni(II) cations linked by the bridging thiocyanate ligands []. This arrangement facilitates ferromagnetic exchange interactions between the Ni(II) spins within the chains. Researchers used Density Matrix Renormalization Group (DMRG) calculations to model the magnetic susceptibility and specific heat of this system, considering it as a quantum Heisenberg chain of S = 1 spins with zero-field splitting. The experimental data aligns well with the theoretical predictions, highlighting the influence of the structural arrangement on the material's magnetic behavior.
Q4: Beyond coordination polymers, are there other research areas exploring 4-(Boc-amino)pyridine?
A4: Yes, researchers are also investigating the electronic structure and non-linear optical (NLO) properties of 3-amino-4-(Boc-amino)pyridine using Density Functional Theory (DFT) calculations [, ]. These studies provide insights into the molecule's electronic properties and its potential for applications in optoelectronic devices.
Q5: What other techniques are used to study 4-(Boc-amino)pyridine and its derivatives?
A5: Researchers utilize various computational methods like DFT to investigate the structure and spectroscopic properties of 4-(Boc-amino)pyridine []. These studies help in understanding the molecule's vibrational frequencies, electronic transitions, and other spectroscopic characteristics, which are crucial for its characterization and potential applications.
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